molecular formula C11H6F3NO3 B8509866 5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid

5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid

Cat. No.: B8509866
M. Wt: 257.16 g/mol
InChI Key: NQESYPPQIWEJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3’-Trifluoromethylphenyl)-4-isoxazolecarboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoxazole ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3’-Trifluoromethylphenyl)-4-isoxazolecarboxylic acid typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydroxylamine to form an oxime, followed by cyclization to produce the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

5-(3’-Trifluoromethylphenyl)-4-isoxazolecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups to the phenyl ring .

Scientific Research Applications

5-(3’-Trifluoromethylphenyl)-4-isoxazolecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3’-Trifluoromethylphenyl)-4-isoxazolecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3’-Trifluoromethylphenyl)-2-furoic acid
  • 3-(Trifluoromethyl)phenylboronic acid
  • 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole

Uniqueness

5-(3’-Trifluoromethylphenyl)-4-isoxazolecarboxylic acid is unique due to the presence of both the trifluoromethyl group and the isoxazole ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the isoxazole ring contributes to its reactivity and potential biological activities .

Properties

Molecular Formula

C11H6F3NO3

Molecular Weight

257.16 g/mol

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(16)17)5-15-18-9/h1-5H,(H,16,17)

InChI Key

NQESYPPQIWEJDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=NO2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A portion of the methyl-5-(3'-trifluoromethylphenyl)-4-isoxazolecarboxylate (5.0 g.; 0.018 mol.) in 10 ml. of acetic acid was reacted with 10 ml. of concentrated hydrochloric acid at reflux for six hours. The reaction mixture was cooled to 25° C., and then poured onto 50 g. of ice. The resulting mixture was extracted five times with 25 ml. of methylene chloride. The extracts were combined, dried over magnesium sulfate, filtered, and concentrated to yield a white solid. Recrystallization from ether-hexane yielded 5-(3'-trifluoromethylphenyl)-4-isoxazolecarboxylic acid.
Name
methyl-5-(3'-trifluoromethylphenyl)-4-isoxazolecarboxylate
Quantity
5 g
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reactant
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